molecular formula C18H30N2O5 B041463 (3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate CAS No. 229613-93-8

(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate

Katalognummer B041463
CAS-Nummer: 229613-93-8
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: WYUYCGDXMIJIAZ-KYEXWDHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that has been studied for its unique structural and chemical properties. It is related to other compounds that have been explored for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

  • X-ray studies reveal the crystalline form of similar compounds, providing insights into their molecular structure and synthesis routes (Didierjean et al., 2004).
  • Alternative synthesis methods for similar compounds have been developed, enhancing efficiency and yield (Conti et al., 2007).

Molecular Structure Analysis

  • Structural studies are crucial for understanding the molecular configuration and potential applications of the compound. X-ray crystallography has been extensively used in this field.

Chemical Reactions and Properties

  • Research indicates that similar compounds exhibit interesting chemical reactions, such as the transfer hydro-tert-butylation of alkenes (Keess & Oestreich, 2017).
  • The compound's reactivity and interaction with other chemical entities are subjects of ongoing research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

  • Key Intermediates in Synthesis of NMDA Receptor Antagonists

    This compound is used as a key intermediate in the synthesis of novel NMDA receptor antagonists. Its diastereomeric amino acid derivatives have been characterized through X-ray studies, revealing different molecular complexities crucial for pharmacophoric parameters in NMDA receptor antagonism (Bombieri et al., 2005).

  • Stereoselective Synthesis of Amino Acids

    An alternative synthesis route for a conformationally constrained analogue of aspartic acid has been developed using this compound. This approach is vital for creating specific molecular structures necessary for scientific applications (Conti et al., 2007).

Application in Peptide Synthesis

  • Transformation of Nitrohexofuranoses into Cyclopentylamines

    The compound has been utilized in the total synthesis of enantiopure derivatives, which are significant for the synthesis and incorporation of novel polyhydroxylated amino acids into peptides (Fernandez et al., 2010).

  • Selective Directed Hydrogenation

    This compound has been employed in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology. This process is crucial for producing specific diastereomers of cyclopentanecarboxylic acid methyl esters, which have applications in peptide synthesis (Smith et al., 2001).

Molecular Structure Analysis

  • X-ray Crystallography Studies: The compound has been studied using X-ray crystallography, revealing significant insights into its molecular structure and interactions, which are essential for understanding its role in various chemical reactions (Didierjean et al., 2004).

Eigenschaften

IUPAC Name

methyl (3aR,4R,6S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYCGDXMIJIAZ-KYEXWDHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NO[C@H]2[C@@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.